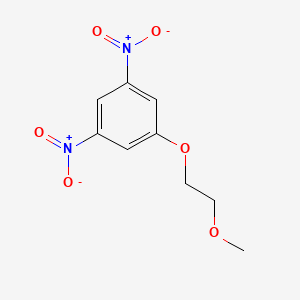
Dimethyl 2-(butane-1-sulfonyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(butane-1-sulfonyl)butanedioate is an organic compound with a complex structure that includes both ester and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(butane-1-sulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, where butane-1-sulfonyl chloride reacts with the esterified butanedioic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(butane-1-sulfonyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-(butane-1-sulfonyl)butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-(butane-1-sulfonyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it a target for nucleophilic attack, which can lead to various substitution reactions. The ester groups can undergo hydrolysis under acidic or basic conditions, releasing butanedioic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Dimethyl butanedioate: Lacks the sulfonyl group, making it less reactive in nucleophilic substitution reactions.
Butane-1-sulfonyl chloride: Contains the sulfonyl group but lacks the ester functionality, limiting its use in esterification reactions.
Dimethyl succinate: Similar ester structure but without the sulfonyl group, used primarily in polymer synthesis.
Uniqueness
Dimethyl 2-(butane-1-sulfonyl)butanedioate is unique due to the presence of both ester and sulfonyl groups, which confer a combination of reactivity and versatility not found in simpler compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
62163-86-4 |
|---|---|
Molecular Formula |
C10H18O6S |
Molecular Weight |
266.31 g/mol |
IUPAC Name |
dimethyl 2-butylsulfonylbutanedioate |
InChI |
InChI=1S/C10H18O6S/c1-4-5-6-17(13,14)8(10(12)16-3)7-9(11)15-2/h8H,4-7H2,1-3H3 |
InChI Key |
DBYXFLQUESPHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C(CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


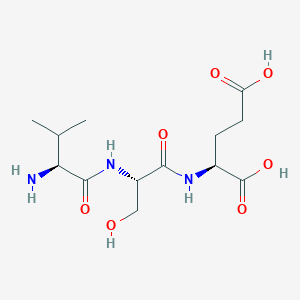
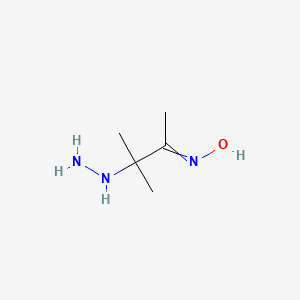

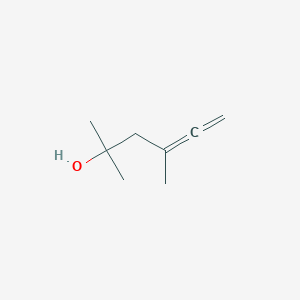
![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
![4-{2-[5-(2-Aminophenyl)furan-2-yl]ethenyl}benzonitrile](/img/structure/B14548617.png)

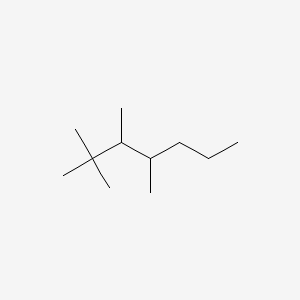
![2,4-Imidazolidinedione, 5-benzoyl-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14548632.png)
![6-Chloro-2-[2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14548645.png)
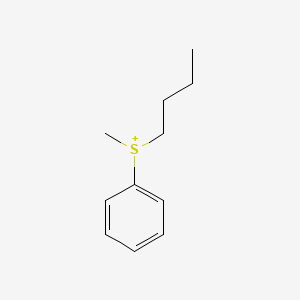
![2H-Indol-2-one, 1,3-dihydro-3-[1-(1H-indol-3-yl)-2-oxopropyl]-](/img/structure/B14548662.png)
![4-(Prop-2-yn-1-yl)-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14548669.png)
